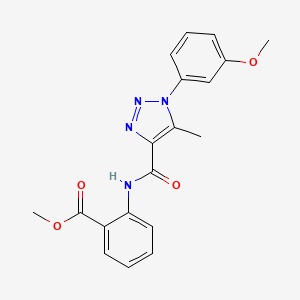
methyl 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. It contains a methoxyphenyl group, a methyl group, and a 1,2,3-triazole ring, which are all attached to a carboxamido group on the benzoate .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a complex structure due to the presence of a 1,2,3-triazole ring and a carboxamido group attached to a benzoate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the methoxyphenyl group and the 1,2,3-triazole ring might influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles play a significant role in organic synthesis . They are often used as building blocks in the synthesis of complex organic molecules due to their stability and reactivity .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles are used as linking units to create polymers with unique properties . Their high stability and ability to form hydrogen bonds make them ideal for this purpose .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry for the construction of complex structures . Their ability to form hydrogen bonds and their aromatic character make them suitable for this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process where two biomolecules are permanently joined together . This is often used in the development of new pharmaceuticals .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as tools to study biological systems . They can be used to label and track molecules in a biological system .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the imaging of biological systems .
Materials Science
In materials science, 1,2,3-triazoles are used in the creation of new materials . Their stability and reactivity make them ideal for the synthesis of materials with unique properties .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)13-7-6-8-14(11-13)26-2)18(24)20-16-10-5-4-9-15(16)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAULRCNCRNOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



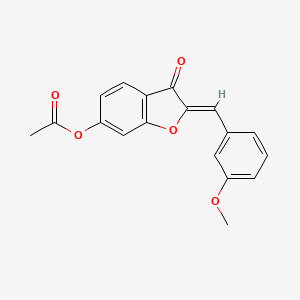

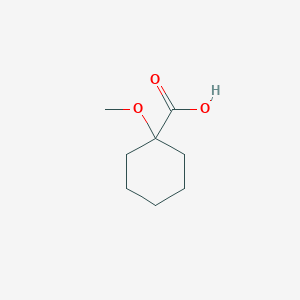


![2-((3,3,3-trifluoropropyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2600902.png)
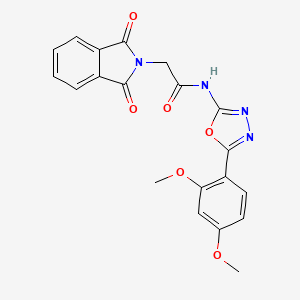
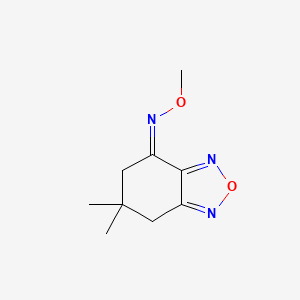

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2600909.png)

